Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate
Overview
Description
This would include the IUPAC name, other names, and the structural formula of the compound.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Biomimetic Applications
Researchers have developed efficient synthesis methods for isoxazole-4-carboxylic esters, including ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate. For instance, a study outlined a high-yielding synthesis process that could be suitable for large-scale applications and potentially for biomimetic synthesis of complex organic compounds like α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Ring Transformation and Novel Synthesis Processes
Another research area explores the base-catalysed isoxazole-oxazole ring transformation, demonstrating the compound's flexibility in organic synthesis. This transformation highlights the potential for creating novel compounds that could serve as intermediates for further chemical synthesis (Doleschall & Seres, 1988).
Controlled-Release Formulations
The compound's derivatives have been investigated for their use in controlled-release formulations, such as in the development of fungicidal effects. This indicates its potential application in agriculture or pharmaceuticals for delivering active agents in a controlled manner (Tai, Liu, Yongjia, & Si, 2002).
Pharmacological Applications
Research has also extended into the pharmacological realm, where derivatives of ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate have been synthesized and evaluated for their biological activities. These studies are crucial for discovering new drugs and understanding the compound's potential as a pharmacophore (Chapman, Clarke, Gore, & Sharma, 1971).
Safety And Hazards
This would involve studying the toxicity of the compound and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new reactions that could be explored or potential applications of the compound.
properties
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(16)11-8(2)18-14-12(11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSISQARGKWFFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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